3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: is an organic compound that features both iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the iodination of a precursor compound. One common method involves the reaction of 1-(3,3,3-trifluoropropyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized products.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products:
Substitution Reactions: Various substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole compounds.
Reduction Reactions: Hydrogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is used as a building block in organic synthesis
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of pyrazole are known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its incorporation into polymers and other materials can enhance their performance characteristics, such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
1-iodo-3,3,3-trifluoropropane: This compound shares the trifluoropropyl group but lacks the pyrazole ring.
3-iodo-1H-pyrazole: This compound contains the pyrazole ring but lacks the trifluoropropyl group.
3,3,3-trifluoropropyl pyrazole: This compound contains the trifluoropropyl group but lacks the iodine atom.
Uniqueness: 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the simultaneous presence of both iodine and trifluoromethyl groups attached to the pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
3-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2/c7-6(8,9)2-4-12-3-1-5(10)11-12/h1,3H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOQRAZIWIBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1I)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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